![molecular formula C31H52N4O7 B2568037 [(2R,3R)-3-[2-(二甲氨基)乙酰氧基]-3-(4-硝基苯基)-2-(十四烷酰氨基)丙基] 2-(二甲氨基)乙酸酯 CAS No. 1226851-11-1](/img/structure/B2568037.png)
[(2R,3R)-3-[2-(二甲氨基)乙酰氧基]-3-(4-硝基苯基)-2-(十四烷酰氨基)丙基] 2-(二甲氨基)乙酸酯
描述
LCL-521 is an inhibitor of acid ceramidase. It inhibits acid ceramidase activity in MCF-7 breast cancer cell lysates when used at a concentration of 1 µM. LCL-521 (1 and 10 µM) decreases sphingosine levels in MCF-7 cells. It inhibits the proliferation of MCF-7 cells (IC50 = 7.46 µM) and induces cell cycle arrest at the G1 phase when used at a concentration of 2.5 µM.
科学研究应用
Enhancing Radiosensitivity in Cancer Treatment
LCL521 has been used as a pharmacological inhibitor of Acid Ceramidase (AC) to enhance the radiosensitivity of rectal cancer . The study demonstrated that siRNA knockdown of AC enhanced X-ray radiosensitivity across all colorectal cancer cell lines, and conversely, AC protein overexpression increased radioresistance . Inhibition of AC using LCL521 increased cellular radiosensitivity .
2. Improving Photodynamic Therapy (PDT) and Thermal Ablation Therapies LCL521 has been found to enhance the direct tumor cell killing effect of photodynamic therapy (PDT) treatment . The study aimed at elucidating the mechanisms underlying this effect. It was found that exposing mouse squamous cell carcinoma SCCVII cells treated with temoporfin-based PDT to LCL521 produced a much greater decrease in cell survival .
3. Targeting Acid Ceramidase in Cancer Cells LCL521 is a lysosomotropic N, N-dimethyl glycine (DMG)-conjugated B13 prodrug designed to target Acid Ceramidase (AC) in the lysosomal compartment . This makes LCL521 an effective and selective acid ceramidase inhibitor in cells .
作用机制
Target of Action
The primary target of [(2R,3R)-3-[2-(Dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate, also known as LCL521, is the enzyme acid ceramidase (ACDase) . ACDase is a lysosomal enzyme that catalyzes the hydrolysis of ceramide to sphingosine and free fatty acid . This enzyme is recognized as a potential therapeutic target for cancer .
Mode of Action
LCL521 inhibits ACDase by targeting it to the lysosome . This is achieved through the design of a lysosomotropic N, N-dimethyl glycine (DMG)-conjugated B13 prodrug, LCL521 . The efficient delivery of B13 to the lysosome results in augmented effects of LCL521 on cellular ACDase . This translates functionally into enhanced inhibition of cell proliferation .
Biochemical Pathways
LCL521 affects the sphingolipid metabolism pathway . By inhibiting ACDase, LCL521 prevents the hydrolysis of ceramide to sphingosine and free fatty acid . This leads to an increase in the levels of pro-apoptotic sphingolipid ceramide, which is more critical in promoting the death of cells than the reduction in the availability of pro-survival acting sphingosine-1 phosphate .
Pharmacokinetics
It is known that lcl521 is a prodrug form of b13, designed for efficient and targeted delivery to the lysosome . This suggests that the compound has been designed to optimize its bioavailability and effectiveness.
Action Environment
It is known that lcl521 is designed for lysosomal targeting , suggesting that the lysosomal environment within cells is crucial for its action
属性
IUPAC Name |
[(2R,3R)-3-[2-(dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N4O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)32-27(24-41-29(37)22-33(2)3)31(42-30(38)23-34(4)5)25-18-20-26(21-19-25)35(39)40/h18-21,27,31H,6-17,22-24H2,1-5H3,(H,32,36)/t27-,31-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWWJORIPQKJFW-DLFZDVPBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(COC(=O)CN(C)C)C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H](COC(=O)CN(C)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。